

Technical Support Center: Overcoming Acquired Resistance to Osimertinib in NSCLC

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to osimertinib in non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs) General Concepts & Mechanisms

Q1: What are the primary categories of acquired resistance to osimertinib?

Acquired resistance to osimertinib is broadly categorized into two main types: EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[1][2] On-target resistance involves the development of new mutations in the EGFR gene itself, while off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for EGFR signaling.[1][3][4]

Q2: How do resistance mechanisms differ between first-line and second-line osimertinib treatment?

Resistance patterns can vary depending on the treatment setting. After second-line osimertinib (for patients who previously developed the T790M mutation), on-target EGFR mutations like C797S are more common.[5][6] In the first-line setting, EGFR-independent mechanisms, such as MET amplification, are more frequently observed.[3][7][8] For instance, in the FLAURA trial (first-line), MET amplification was seen in 15% of resistant cases, and C797S in 7%.[7][9][10] In



contrast, data from the AURA3 trial (second-line) showed C797S mutations in 15% of patients at progression.[6][10]

On-Target Resistance: EGFR Mutations

Q3: My osimertinib-resistant cells/tumor sample has an EGFR C797S mutation. What does this mean?

The EGFR C797S mutation is the most common on-target resistance mechanism.[5][7] Osimertinib works by forming an irreversible covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR protein.[7][11] A mutation from cysteine (C) to serine (S) at this position prevents the drug from binding, thereby conferring resistance.[7][10] [12]

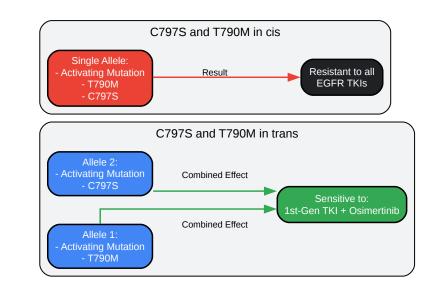
Q4: The C797S mutation in my model is described as being in cis or in trans with T790M. What is the experimental significance?

This distinction is critical for designing subsequent experiments, particularly when modeling resistance after second-line osimertinib.

- In cis: The C797S and T790M mutations are on the same allele (same piece of DNA). This
 configuration confers resistance to all currently approved EGFR TKIs, including
 combinations.[6]
- In trans: The C797S and T790M mutations are on different alleles. Preclinical models suggest these tumors may be sensitive to a combination of a first-generation TKI (like gefitinib or erlotinib) and a third-generation TKI (osimertinib).[6]

The diagram below illustrates the therapeutic implications of the C797S allelic context.





Patient with Acquired
Osimertinib Resistance
(Post 1st/2nd Gen TKI)

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Therapeutic implications of C797S and T790M allelic context.

Off-Target Resistance: Bypass Pathways & Phenotypic Changes

Q5: I've detected MET amplification in my osimertinib-resistant model. How common is this and what are the experimental options?

MET amplification is one of the most frequent EGFR-independent resistance mechanisms, occurring in 15-25% of cases after first-line osimertinib.[7][8][9] It leads to the activation of downstream signaling pathways (e.g., PI3K/AKT) independent of EGFR.[3]

• Experimental Strategy: Co-inhibition of both EGFR and MET is a promising strategy. Preclinical studies have shown that combining osimertinib with a MET inhibitor (e.g., savolitinib, tepotinib, capmatinib) can overcome this resistance.[1][13]

Q6: My resistant cells show increased phosphorylation of HER2, AXL, or FGFR. What is the significance?





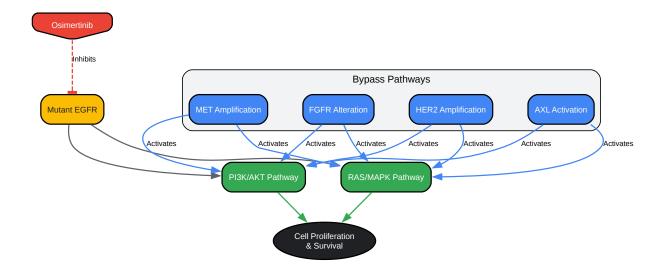


Activation of other receptor tyrosine kinases (RTKs) can create bypass signaling routes.

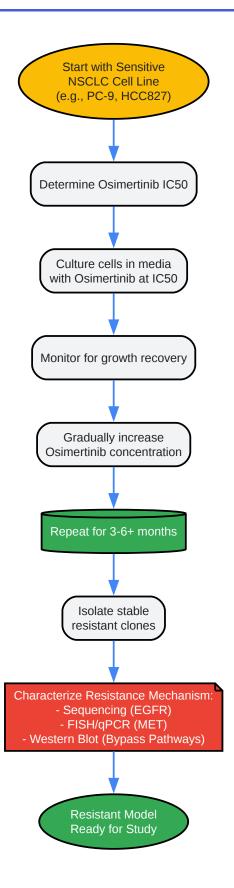
- HER2 Amplification: Occurs in ~2-5% of cases and activates MAPK and PI3K pathways.[3]
 [11] Combining osimertinib with HER2-targeted therapies like trastuzumab may be a viable experimental approach.[3]
- AXL Activation: Increased AXL expression can be induced by osimertinib treatment and promotes survival signaling. Dual inhibition with an AXL inhibitor (e.g., ONO-7475) and osimertinib has shown preclinical efficacy.[14][15]
- FGFR Alterations: FGFR1 amplification and FGFR3 fusions can promote resistance. Dual targeting of FGFR and downstream effectors like AKT has shown promise in preclinical models.[3]

The diagram below illustrates common bypass signaling pathways.









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